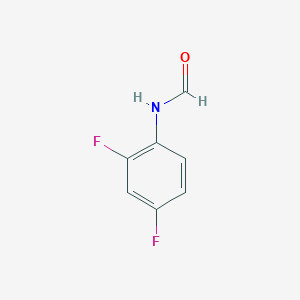

N-(2,4-difluorophenyl)formamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIXBOLNIAVBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 2,4 Difluorophenyl Formamide

Direct Formylation Reactions of 2,4-Difluoroaniline (B146603)

Direct formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of 2,4-difluoroaniline. This can be achieved through both conventional and advanced chemical techniques.

Conventional Formic Acid-Mediated Condensation Pathways

The most straightforward method for the N-formylation of 2,4-difluoroaniline is through its reaction with formic acid. nih.govwikipedia.org This reaction is typically carried out by heating the amine with an excess of formic acid. researchgate.net The process can be conducted under solvent-free conditions or in the presence of a solvent like toluene (B28343), often with a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product. nih.gov

Several catalysts can be employed to enhance the efficiency of this condensation. These include:

Acid catalysts: Silica-supported perchloric acid (HClO4-SiO2) has been shown to effectively catalyze the N-formylation of aromatic amines. nih.gov

Organic catalysts: Melaminetrisulfonic acid and 2-chloro-4,6-dimethoxy nih.govminotstateu.educolab.wstriazine (CDMT) with 4-(dimethylamino)pyridine (DMAP) have also been utilized to promote the reaction. nih.gov

The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield. For instance, heating the mixture of the amine and formic acid to 80°C has been reported to give good to excellent yields. nih.gov

Table 1: Conventional Formic Acid-Mediated Formylation

| Catalyst/Conditions | Temperature | Reaction Time | Yield | Reference |

| Formic acid (solvent-free) | 80 °C | Not specified | Good to Excellent | nih.gov |

| Formic acid in toluene (Dean-Stark) | Reflux | Not specified | Not specified | nih.gov |

| HClO4-SiO2 | Not specified | Not specified | High | nih.gov |

| Melaminetrisulfonic acid | 60 °C | 40-90 min | Excellent | nih.gov |

| CDMT/DMAP in DCM | Reflux | 5-20 h | Nearly quantitative | nih.gov |

Advanced Formylation Techniques for N-(2,4-Difluorophenyl)formamide Synthesis

To overcome the limitations of conventional methods, such as long reaction times and the need for high temperatures, advanced formylation techniques have been developed.

One notable method involves the use of bis(trifluoroacetoxy)iodo)benzene (PIFA) as a promoter. arkat-usa.org This hypervalent iodine reagent facilitates the N-formylation of various aromatic amines, including those with electron-withdrawing groups like 2,4-difluoroaniline, with formic acid under mild, metal- and solvent-free conditions. arkat-usa.org This protocol is advantageous due to its high yields, short reaction times, and eco-friendly nature. arkat-usa.org

Another advanced approach utilizes ultrasound irradiation. This technique has been shown to promote the N-formylation of amines under solvent- and catalyst-free conditions at room temperature, significantly reducing reaction times and improving yields. academie-sciences.fr

Table 2: Advanced Formylation Techniques

| Technique | Reagent/Catalyst | Conditions | Yield | Reference |

| Hypervalent Iodine Promoted | PIFA, Formic Acid | 80 °C, 2 h | High | arkat-usa.org |

| Ultrasound Irradiation | Formic Acid | Room Temperature, 2 min | 94-97% | academie-sciences.fr |

Reductive Amination Approaches Involving Formamide (B127407) Precursors

Reductive amination provides an alternative route to this compound, typically starting from a carbonyl compound.

Application of the Leuckart Reaction to this compound Synthesis

The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones. wikipedia.org In the context of this compound synthesis, this would involve the reaction of 2,4-difluorobenzaldehyde (B74705) with formamide at high temperatures (typically 160-185°C). wikipedia.orggoogle.com The formamide acts as both the nitrogen source and the reducing agent. wikipedia.org While the traditional Leuckart reaction is known for its simplicity, it often requires long reaction times, ranging from 6 to 25 hours. google.com

Accelerated Leuckart Reaction Protocols for Enhanced Efficiency

To address the slow reaction rates of the traditional Leuckart reaction, accelerated protocols have been developed. These methods often involve the use of specific molar ratios of reactants and catalysts, as well as elevated temperatures. google.comgoogle.com

One improved method involves reacting an aldehyde or ketone with formamide or N-alkylformamide and formic acid at a specific molar ratio and temperature. google.comgoogle.com The preferred molar ratio of formamide to the carbonyl compound is between 100:1 to 10:1, and the ratio of formamide to formic acid is typically around 10:1. google.comgoogle.com The reaction is conducted at temperatures between 180-190°C in an open system or 190-210°C in a sealed system. google.comgoogle.com These conditions can dramatically reduce the reaction time from hours to minutes. google.com

Microwave heating has also been successfully employed to accelerate the Leuckart reaction. colab.ws Research has shown that replacing chlorine with fluorine in the starting acetophenone (B1666503) slows down the Leuckart reaction, supporting the hypothesis that electron-withdrawing groups can influence the reaction rate. minotstateu.edu For instance, the reaction of 2,4-difluoroacetophenone with N-methylformamide was completed in 120 minutes with an 80% isolated yield. minotstateu.edu

More recently, iridium catalysts have been shown to facilitate Leuckart-type reductive amination of carbonyls with ammonium (B1175870) formate, providing another efficient route to formamides. thieme-connect.com

Table 3: Leuckart Reaction and Accelerated Protocols

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Traditional Leuckart | 2,4-Difluorobenzaldehyde, Formamide | 160-185 °C | 6-25 h | Not specified | wikipedia.orggoogle.com |

| Accelerated Leuckart | Aldehyde/Ketone, Formamide, Formic Acid | 180-210 °C | Minutes | High | google.comgoogle.com |

| Accelerated Leuckart (Specific) | 2,4-Difluoroacetophenone, N-Methylformamide | 180-184 °C | 120 min | 80% | minotstateu.edu |

| Iridium-Catalyzed Leuckart-Type | Carbonyl, Ammonium Formate | 100 °C | 3.5 h (aldehydes) | Moderate to Excellent | thieme-connect.com |

Comparative Analysis of Synthetic Yields and Stereoselectivity

When comparing the different synthetic methodologies, direct formylation, particularly using advanced techniques, often provides high to quantitative yields with simpler work-up procedures. The PIFA-promoted method and ultrasound-assisted synthesis are noteworthy for their efficiency and mild reaction conditions. arkat-usa.orgacademie-sciences.fr

The Leuckart reaction, especially the accelerated protocols, also offers high yields. minotstateu.edugoogle.comgoogle.com However, the high temperatures and pressures required for some of these methods might be a drawback for industrial-scale production.

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as the molecule does not possess a chiral center. However, if the starting materials or subsequent reaction products are chiral, then the stereochemical outcome of the reaction would be a critical consideration. For instance, in the synthesis of related chiral α-monofluoromethyl amines, stereoselectivity is a key aspect, and methods have been developed to achieve high diastereoselectivity. cas.cn In the direct formylation and standard Leuckart reactions of achiral precursors to produce this compound, the issue of stereoselectivity is not applicable.

Preparative Methods for this compound Derivatives

This compound and its precursors are valuable starting materials for the synthesis of more complex molecules, particularly in the pharmaceutical field. Research has focused on using these building blocks to construct elaborate chemical structures.

A significant derivative, N-((2,4-difluorophenyl)(tosyl)methyl)formamide , is synthesized in a one-pot reaction. nih.gov This method involves reacting 2,4-difluorobenzaldehyde and formamide with sodium p-tolylsulfinate under acidic conditions. nih.gov The optimization of this reaction led to an isolated yield of 94.9%. nih.gov This compound serves as a crucial intermediate.

This tosylated formamide derivative can be further elaborated. Specifically, it undergoes dehydration to yield another important derivative, 2,4-difluoro-1-(isocyano(tosyl)methyl)benzene . nih.gov This transformation is achieved using phosphorus oxychloride under alkaline conditions. The optimization of this dehydration step involved studying various solvents and reaction temperatures to maximize the yield, which reached 84.8%. nih.gov This isonitrile compound is a key intermediate for synthesizing certain pyrrole (B145914) derivatives used in active pharmaceutical ingredients like fexuprazan. nih.gov

The table below details the optimization of the dehydration reaction to form the isocyanide derivative.

Table 2: Optimization of the Synthesis of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene nih.gov

| Entry | Solvent | POCl₃ (eq.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 1.5 | 0 to rt | 75.3 |

| 2 | Toluene | 1.5 | 0 to rt | 69.2 |

| 3 | Tetrahydrofuran (THF) | 1.5 | 0 to rt | 71.4 |

| 4 | Dichloromethane (DCM) | 1.2 | 0 to rt | 80.1 |

| 5 | Dichloromethane (DCM) | 1.0 | 0 to rt | 70.2 |

| 6 | Dichloromethane (DCM) | 1.2 | -10 to 0 | 84.8 |

Data derived from a study on the scalable synthesis of a key fexuprazan intermediate. nih.gov

Beyond these specific examples, the N-(2,4-difluorophenyl)amide moiety is found in more complex molecules like the herbicide diflufenican. Studies on such molecules show that the amide bond can be cleaved under specific hydrolytic conditions. For example, heating in an aqueous potassium hydroxide (B78521) solution can selectively hydrolyze the amide bond, yielding 2,4-difluoroaniline and the corresponding carboxylic acid. researchgate.net This reactivity is fundamental for both degradation studies and synthetic manipulations.

Advanced Structural Characterization and Solid State Insights of N 2,4 Difluorophenyl Formamide

X-ray Crystallographic Analysis of N-(2,4-Difluorophenyl)formamide

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. hzdr.dehzdr.de For the analogues of this compound, SC-XRD studies reveal crucial details about their structural conformation and packing motifs. mdpi.comuhu-ciqso.es

The molecular geometry of this compound analogues is significantly influenced by the electronic properties of the fluorine substituents and the nature of the amide linkage. In a closely related analogue, N-(2,4-difluorophenyl)-2-fluorobenzamide, single-crystal X-ray diffraction revealed that the two aromatic rings are nearly coplanar, with a minimal interplanar angle of 0.7(2)°. mdpi.com The central amide group, however, is twisted out of the plane of both aromatic rings, with dihedral angles of 23.04(18)° and 23.69(17)°. mdpi.com This twisting is a common feature in N-phenylamides and is influenced by the steric and electronic environment of the substituents. acs.org

In another analogue, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the two phenyl rings is much larger at 66.4(1)°. nih.gov The acetamide (B32628) group is twisted from the planes of the 4-bromophenyl and 3,4-difluorophenyl rings by 40.0(5)° and 86.3(2)°, respectively. nih.gov These variations in torsion angles highlight the conformational flexibility of these molecules, which can be significantly affected by the substitution pattern on the phenyl rings.

Table 1: Selected Crystallographic Data for an Analogue of this compound

Data sourced from N-(2,4-difluorophenyl)-2-fluorobenzamide crystal structure determination. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, influencing physical properties like solubility and stability. ucl.ac.uk Molecules with conformational flexibility and hydrogen-bonding capabilities, such as phenylamides, are particularly prone to exhibiting polymorphism. ucl.ac.uk

The crystal structure landscape of benzanilides, which are structurally similar to the title compound, indicates that multiple crystalline forms are possible, lying within a narrow energy range. researchgate.net Chemical modifications, such as the introduction of fluorine atoms, can allow access to higher-energy polymorphic forms of the parent compound. researchgate.net It is not uncommon for different polymorphs to emerge under identical experimental conditions, a phenomenon known as concomitant polymorphism. ucl.ac.uk While specific polymorphs of this compound have not been reported, the study of its analogues suggests a high potential for their existence.

Hydrogen bonding plays a pivotal role in the crystal engineering of amide-containing compounds. mdpi.com The primary and most robust hydrogen bond observed in the crystal structures of N-phenylamide analogues is the N—H···O interaction, which links molecules into chains or more complex networks. acs.orgnih.govresearchgate.net In N-(2,4-difluorophenyl)-2-fluorobenzamide, these amide-amide hydrogen bonds form one-dimensional chains along the b-axis. mdpi.com

Weaker C—H···O and C—H···F intermolecular interactions also contribute to the stability of the crystal packing. nih.gov The presence of fluorine atoms introduces the possibility of C—H···F hydrogen bonds, which, although weak, can be structurally significant. nih.govresearchgate.net In some fluorinated benzanilides, these interactions are observed to further connect the primary hydrogen-bonded chains. researchgate.net Additionally, intramolecular N—H···F hydrogen bonds have been observed in related fluorinated anilinoquinazoline (B1252766) systems, demonstrating the potential for such interactions when the geometry is favorable. escholarship.org

Table 2: Hydrogen Bond Geometry in an Acetamide Analogue

Data for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide. nih.gov

The aromatic rings in phenylamides can participate in π-π stacking interactions, which are crucial for stabilizing the crystal structure. acs.orgontosight.ai These interactions involve the attractive force between the π-electron clouds of adjacent aromatic rings. However, the introduction of fluorine atoms onto the phenyl ring can significantly alter these interactions. Research has shown that the presence of fluorine can disrupt typical π-π stacking arrangements. rsc.orgnih.gov Instead of parallel stacking, fluorinated benzenes often exhibit offset or edge-to-face arrangements to accommodate the fluorine atoms. rsc.org This is attributed to changes in the electrostatic potential of the aromatic ring caused by the highly electronegative fluorine atoms.

Thermal analysis techniques are essential for studying the physical properties of materials as they change with temperature. wikipedia.org Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to detect phase transitions, such as melting, crystallization, and decomposition. shimadzu.compsu.edu

Polymorphism and Anhydrous Forms of this compound Analogues

Spectroscopic Investigations for Comprehensive Structural Elucidation

Spectroscopic methodologies are paramount in defining the three-dimensional structure and bonding of molecules. For this compound, a combination of vibrational and nuclear magnetic resonance spectroscopy offers a powerful approach to unravel its structural nuances, including the influence of the difluorophenyl moiety and the formamide (B127407) group, as well as the subtle effects of intermolecular interactions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. The complementary nature of these two techniques allows for a comprehensive assignment of the characteristic vibrations of the formamide and fluorinated phenyl components of the molecule. spectroscopyonline.com

The vibrational spectrum of this compound is a composite of the distinct vibrational modes arising from the formamide (H-C(=O)N-H) group and the 2,4-difluorophenyl ring.

The formamide moiety gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹ and is sensitive to hydrogen bonding. researchgate.net The C=O stretching vibration, a strong band in the IR spectrum, is expected around 1700-1650 cm⁻¹. researchgate.net The amide II band, which is a mix of N-H in-plane bending and C-N stretching, typically appears near 1550 cm⁻¹ in the IR spectrum. spectroscopyonline.com The C-N stretching vibration itself can be found in the 1310-1230 cm⁻¹ region. researchgate.net

The 2,4-difluorophenyl moiety contributes to a number of bands in the spectrum. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibrations are characteristic and typically appear as strong bands in the IR spectrum in the region of 1250-1100 cm⁻¹. The precise position of these bands can be influenced by the substitution pattern on the phenyl ring. Aromatic ring stretching vibrations (C=C) usually occur in the 1600-1450 cm⁻¹ region.

A detailed assignment of the principal vibrational modes for this compound, based on data from analogous compounds and theoretical calculations, is presented in the table below. nih.govias.ac.innih.govannalsofrscb.ro

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(N-H) | 3300 - 3100 | N-H stretching, sensitive to hydrogen bonding |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=O) Amide I | 1700 - 1650 | Carbonyl stretching, strong in IR |

| δ(N-H) + ν(C-N) Amide II | 1570 - 1515 | N-H bending and C-N stretching |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring stretching |

| ν(C-F) | 1250 - 1100 | C-F stretching, strong in IR |

| ν(C-N) | 1310 - 1230 | C-N stretching |

| γ(C-H) out-of-plane | 900 - 675 | Aromatic C-H out-of-plane bending |

In the solid state, this compound molecules are expected to be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or more complex networks. mdpi.com This hydrogen bonding significantly influences the vibrational frequencies of the groups involved. The N-H stretching vibration (ν(N-H)) is particularly sensitive to hydrogen bonding, typically showing a red shift (a shift to lower wavenumbers) and band broadening in the IR spectrum compared to the free molecule in a non-polar solvent. researchgate.netacs.org The strength of the hydrogen bond can be correlated with the magnitude of this shift. spectrabase.com

Similarly, the C=O stretching vibration (Amide I band) can also be affected, often showing a slight red shift upon hydrogen bond formation. The presence of these spectral shifts provides strong evidence for the existence and nature of hydrogen bonding within the crystal lattice of this compound. The analysis of these signatures is crucial for understanding the supramolecular assembly and solid-state packing of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each nucleus, their connectivity, and the conformational dynamics of the molecule.

The ¹H NMR spectrum of this compound will exhibit distinct signals for the formyl proton (-CHO), the amide proton (-NH-), and the aromatic protons of the difluorophenyl ring. The formyl proton is expected to appear as a singlet or a doublet (due to coupling with the NH proton) in the region of 8.0-8.5 ppm. The amide proton signal, typically a broad singlet, will be observed further downfield and its position can be solvent and concentration-dependent due to hydrogen bonding. The aromatic protons will appear as a complex multiplet pattern in the range of 7.0-8.0 ppm, with their chemical shifts and coupling constants determined by the electron-withdrawing effects of the fluorine atoms and the formamide group.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) will resonate at a characteristic downfield position, typically in the range of 160-165 ppm. The aromatic carbons will show a range of chemical shifts influenced by the fluorine substituents. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. icpms.cz For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. The chemical shifts of these fluorine atoms will be influenced by their position relative to the formamide group. Furthermore, these fluorine signals will exhibit coupling to each other (⁴JFF) and to the aromatic protons (³JFH and ⁴JFH), providing valuable structural information. The expected chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu

Based on data for analogous compounds, the expected NMR data is summarized below. mdpi.comnih.gov

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) |

| ¹H NMR | ||

| -CHO | 8.0 - 8.5 | s or d |

| -NH- | > 8.5 | br s |

| Aromatic H | 7.0 - 8.0 | m |

| ¹³C NMR | ||

| C=O | 160 - 165 | s |

| Aromatic C-F | 150 - 165 | d, ¹JCF ≈ 240-260 |

| Aromatic C-H | 110 - 135 | m |

| Aromatic C-N | 120 - 130 | m |

| ¹⁹F NMR | ||

| F (ortho) | -110 to -130 | dd |

| F (para) | -100 to -120 | dd |

Amides, including N-aryl formamides, are known to exhibit restricted rotation around the C-N amide bond due to its partial double bond character. mdpi.com This can lead to the existence of conformational isomers (rotamers), which may be observable by NMR spectroscopy at low temperatures. In the case of this compound, rotation around the C-N bond can lead to syn and anti conformers.

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. mdpi.comresearchgate.net At room temperature, if the rotation around the C-N bond is fast on the NMR timescale, averaged signals for the two conformers will be observed. As the temperature is lowered, the rate of rotation decreases. If the coalescence temperature is reached, the single averaged peak for a given nucleus will broaden and eventually split into two distinct signals corresponding to the two conformers at the slow-exchange limit.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters for the rotational barrier, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. mdpi.com This information provides valuable insights into the conformational flexibility and stability of the this compound molecule. The presence of the bulky and electron-withdrawing difluorophenyl group is expected to influence the rotational barrier around the C-N bond compared to simpler formamides.

Mass Spectrometry: Fragmentation Pathways and Molecular Ion Characterization

Mass spectrometry provides critical insights into the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under ionization. The characterization of the molecular ion and its subsequent breakdown products allows for the confirmation of the compound's identity and the elucidation of its chemical structure.

Upon electron ionization, this compound is expected to produce a distinct molecular ion peak (M•+). The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the nitrogen rule. uni-saarland.de The high-resolution mass spectrum would confirm the elemental composition of C₇H₅F₂NO.

The fragmentation of this compound is anticipated to follow pathways characteristic of N-aryl amides. libretexts.orgmiamioh.edu The primary fragmentation events typically involve cleavage of the amide bond and reactions influenced by the substituted aromatic ring.

A key fragmentation pathway for amides is α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the nitrogen or the bond between the carbonyl carbon and the formyl hydrogen. libretexts.org Another significant fragmentation process for amides containing a suitable chain is the McLafferty rearrangement, though its occurrence depends on the specific structure. libretexts.org

For this compound, the following fragmentation pathways are proposed based on the analysis of related structures such as N-(2,4-dimethylphenyl)formamide and general principles of mass spectrometry reading.ac.uk:

Loss of the formyl group (-CHO): Cleavage of the N-C bond can result in the loss of a neutral formyl radical (•CHO), leading to the formation of the 2,4-difluoroaniline (B146603) radical cation.

Loss of carbon monoxide (CO): A common fragmentation for amides involves the loss of a neutral carbon monoxide molecule, which would result in the formation of a [C₆H₅F₂N]•+ ion.

Formation of the 2,4-difluorophenyl cation: Cleavage of the C-N bond can also lead to the formation of the 2,4-difluorophenyl cation.

Loss of a fluorine atom: Fragmentation may also involve the loss of a fluorine atom from the aromatic ring.

The expected fragmentation data, based on these pathways, is summarized in the table below.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |

|---|---|---|

| [C₇H₅F₂NO]•+ (Molecular Ion) | 157 | - |

| [C₆H₅F₂N]•+ | 129 | CO |

| [C₆H₄F₂]•+ | 114 | HCN, CO |

| [C₇H₄FNO]•+ | 138 | F |

| [C₆H₄F₂N]+ | 128 | CHO |

Chemical Reactivity and Mechanistic Studies of N 2,4 Difluorophenyl Formamide

Hydrolytic Stability and Reaction Mechanisms of the Formamide (B127407) Moiety

The hydrolysis of amides, including N-(2,4-difluorophenyl)formamide, involves the cleavage of the resilient amide bond (C-N). dalalinstitute.com This process can be catalyzed by either acid or base, with distinct mechanisms and often requiring forceful conditions such as prolonged heating. dalalinstitute.commasterorganicchemistry.com

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as its protonated salt leads to the formation of a carboxylic acid. masterorganicchemistry.com For this compound, this reaction yields formic acid and 2,4-difluoroaniline (B146603).

The process is typically reversible up to the point of amine elimination. masterorganicchemistry.com Studies on related substituted formylamines have demonstrated that acid-catalyzed hydrolysis can be significantly accelerated. For instance, the hydrolysis of N-[1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-3-yl]formamide was achieved rapidly by heating to 120°C with concentrated hydrochloric acid and methanol (B129727) under microwave irradiation. google.comgoogle.com A similar approach would be expected to efficiently convert this compound to 2,4-difluoroaniline hydrochloride.

Base-catalyzed hydrolysis, or saponification, is generally more challenging for amides compared to esters. dalalinstitute.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, the process is hampered by the fact that the resulting amide anion (R-NH⁻) is a very poor leaving group. masterorganicchemistry.com Consequently, base-catalyzed hydrolysis often requires harsh conditions like extended heating with a strong base. dalalinstitute.com

In studies on the complex molecule diflufenican, which contains an N-(2,4-difluorophenyl)carboxamide group, base-catalyzed hydrolysis with potassium hydroxide selectively cleaved the amide bond to produce 2,4-difluoroaniline and the corresponding carboxylic acid. researchgate.net This suggests that despite the difficulty, the amide linkage in this compound can be selectively targeted under basic conditions, yielding 2,4-difluoroaniline and formate.

Table 1: Hydrolysis of this compound

| Condition | Reagents | Products | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺ (e.g., HCl), Heat | Formic Acid + 2,4-Difluoroaniline | Protonation of carbonyl oxygen precedes nucleophilic attack by water. masterorganicchemistry.com |

| Base-Catalyzed | OH⁻ (e.g., KOH), Heat | Formate + 2,4-Difluoroaniline | Direct nucleophilic attack by hydroxide; difficult due to poor leaving group. dalalinstitute.commasterorganicchemistry.com |

Functional Group Interconversions on the Formamide Framework

The formamide group can be converted into other important functional groups. One significant transformation is dehydration to form an isocyanide. Research on a related compound, N-((2,4-difluorophenyl)(tosyl)methyl)formamide, showed it could be dehydrated using phosphorus oxychloride under alkaline conditions to yield the corresponding 2,4-difluoro-1-(isocyano(tosyl)methyl)benzene. nih.gov This suggests that this compound could potentially be converted to 2,4-difluorophenyl isocyanide, a versatile synthon in organic chemistry.

Another common interconversion for primary and secondary amides is dehydration to a nitrile. This typically requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu However, for a formamide, this would result in the loss of the single carbonyl carbon, making the isocyanide formation the more direct analogue of nitrile formation from higher amides.

Table 2: Potential Functional Group Interconversions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | POCl₃, Base | 2,4-Difluorophenyl isocyanide | Dehydration nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

The reactivity of the difluorophenyl ring is heavily influenced by the two fluorine atoms and the formamido group (-NHCHO).

Electrophilic Aromatic Substitution (EAS) The aromatic ring in this compound is significantly deactivated towards electrophilic attack. libretexts.org Fluorine atoms are electron-withdrawing through induction, which reduces the electron density of the ring, making it less attractive to electrophiles. libretexts.org The formamido group is also generally considered deactivating compared to an amino group due to the electron-withdrawing nature of the adjacent carbonyl.

Nucleophilic Aromatic Substitution (NAS) Conversely, the electron-withdrawing nature of the two fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org In NAS reactions, a strong nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The fluorine atoms themselves can serve as excellent leaving groups in this context. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. libretexts.org

The presence of electron-withdrawing substituents ortho or para to the leaving group greatly accelerates the reaction. libretexts.org For this compound, both fluorine atoms are activated towards displacement. A strong nucleophile, such as an alkoxide or an amine, could displace one of the fluorine atoms. For example, in analogous systems like 2,4-difluoronitrobenzene, amines readily displace the fluorine atom para to the nitro group. nih.gov By this analogy, nucleophilic attack on this compound would likely occur preferentially at the C4 position.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations Specific studies on the oxidation of this compound are not extensively documented in the literature. Generally, the formamide group is relatively resistant to oxidation. The aromatic ring could be oxidized under very harsh conditions, but this would likely lead to degradation of the molecule rather than a controlled transformation.

Reductive Transformations The formamide group can undergo reduction. Catalytic hydrogenation of formamides can lead to the corresponding methylamines. rsc.org For this compound, this transformation would involve the reduction of the carbonyl group to a methylene (B1212753) group, yielding N-methyl-2,4-difluoroaniline. This reaction pathway has been observed in the hydrogenation of related urea (B33335) derivatives, where formamides are identified as intermediates that can be further reduced to methylamines. rsc.org

Mechanistic Characterization of Reactions Involving this compound as a Reactant or Intermediate

This compound and its parent formamide are important reactants and intermediates in the synthesis of more complex molecules. In one notable example, formamide itself reacts with 2,4-difluorobenzaldehyde (B74705) and sodium p-tolylsulfinate under acidic conditions. nih.gov This one-pot reaction produces N-((2,4-difluorophenyl)(tosyl)methyl)formamide. This intermediate is then dehydrated to an isocyanide, which undergoes a base-catalyzed cyclization reaction. nih.gov The mechanism of the initial step involves the acid-catalyzed addition of formamide to the aldehyde.

The mechanisms of hydrolysis are also well-characterized. The acid-catalyzed pathway proceeds via a PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) sequence, highlighting the multiple equilibrium steps involved. masterorganicchemistry.com The base-catalyzed mechanism is a simpler addition-elimination process, but its high activation energy is a key mechanistic feature. dalalinstitute.commasterorganicchemistry.com These fundamental mechanisms provide a clear framework for understanding the stability and reactivity of the formamide bond in this compound.

Advanced Research Applications of N 2,4 Difluorophenyl Formamide in Chemical Sciences

Role as a Versatile Synthetic Building Block in the Construction of Complex Organic Architectures

N-(2,4-Difluorophenyl)formamide serves as a crucial starting material and intermediate in the synthesis of more complex organic molecules. bldpharm.com The presence of the formamide (B127407) group and the reactive sites on the difluorophenyl ring allows for a variety of chemical modifications, making it a versatile building block for constructing intricate molecular architectures. bldpharm.comepa.gov

One notable application is in the synthesis of pharmaceutical intermediates. For instance, a derivative, N-((2,4-difluorophenyl)(tosyl)methyl)formamide, is a key precursor in a novel, scalable synthesis of the key intermediate for Fexuprazan, a potassium-competitive acid blocker. sigmaaldrich.com This synthesis starts from 2,4-difluorobenzaldehyde (B74705), which reacts with formamide and sodium p-tolylsulfinate to produce the formamide derivative in high yield. sigmaaldrich.com This derivative is then converted to an isocyanide, which subsequently reacts to form the core pyrrole (B145914) structure of the Fexuprazan intermediate. sigmaaldrich.com

The formamide moiety itself is a valuable functional group in organic synthesis. It can act as a precursor for the synthesis of isocyanides or can be involved in formylation reactions. chemicalbook.com Furthermore, compounds containing the N-(2,4-difluorophenyl) moiety are found in various complex molecules, such as N-(2,4-Difluorophenyl)-2-[3-(trifluoromethyl)-phenoxy]-3-pyridinecarboxamide (Diflufenican), suggesting that this compound could be a logical precursor in their synthesis. google.com The broader class of formamides, including those with dichlorophenyl groups, are recognized as important intermediates in organic synthesis, particularly for agrochemicals and pharmaceuticals. researchgate.net

The following table summarizes a key reaction where a derivative of this compound is used as a synthetic building block:

| Starting Materials | Product | Significance |

| 2,4-Difluorobenzaldehyde, Formamide, Sodium p-tolylsulfinate | N-((2,4-Difluorophenyl)(tosyl)methyl)formamide sigmaaldrich.com | Key intermediate in the synthesis of Fexuprazan sigmaaldrich.com |

Utilization as a Reagent in Catalytic Cycles and Organic Transformations

This compound and related formamides are not only building blocks but are also involved in various catalytic cycles and organic transformations. The synthesis of this compound itself can be achieved through catalytic methods. One such method is the transamidation of formic acid with 2,4-difluoroaniline (B146603), promoted by bis(trifluoroacetoxy)iodo)benzene (PIFA). cymitquimica.com This reaction is part of a broader exploration of hypervalent iodine reagents as efficient alternatives in important organic transformations, including oxidation and catalytic reactions. cymitquimica.com

The formamide group is a key player in these transformations. For example, formamide can serve as a source of the cyano group in copper-catalyzed cyanation of aryl iodides. This highlights the potential of this compound to act as a reagent in reactions where the formyl group is transformed into other functional groups under catalytic conditions.

Furthermore, the conversion of carbon dioxide into valuable chemicals like formamides is a significant area of research. medchemexpress.com Catalytic systems using a fluoride (B91410) catalyst and metallic silicon as a reducing agent have been developed for the synthesis of various formamides from amines and CO2. medchemexpress.com This positions this compound as a potential product of green chemistry initiatives aimed at CO2 utilization. The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones using formamide, further underscores the role of formamides as reagents in fundamental organic transformations. researchgate.netbldpharm.com

Below is a table detailing a relevant organic transformation for the synthesis of this compound:

| Reactants | Catalyst/Reagent | Product | Transformation Type |

| 2,4-Difluoroaniline, Formic Acid cymitquimica.com | (bis(trifluoroacetoxy)iodo)benzene (PIFA) cymitquimica.com | This compound | Transamidation cymitquimica.com |

Development of Novel Materials through Functionalization of this compound

The unique combination of a rigid, fluorinated aromatic ring and a hydrogen-bonding formamide group makes this compound an attractive candidate for the development of novel materials. While specific polymers or functional materials derived directly from this compound are not extensively documented, the structural motifs it contains are prevalent in materials science.

The 2,4-difluorophenyl group can be incorporated into polymer backbones to create materials with specific properties. For example, polyphenylene polymers with heterocyclic side groups have been synthesized from dichlorophenyl derivatives, suggesting that difluorophenyl analogues could be used similarly to create high-performance plastics or dielectric insulators. nih.gov Coordination polymers, a class of materials with applications in areas such as gas storage and catalysis, have been synthesized using ligands containing the 2-(2′,4′-difluorophenyl) moiety. iucr.org These examples demonstrate the utility of the difluorophenyl group in creating ordered, functional materials.

The formamide group, with its ability to form strong N-H···O hydrogen bonds, is crucial for the self-assembly of molecules into supramolecular structures. biosynth.com This hydrogen bonding capability is fundamental to the design of liquid crystals, gels, and other soft materials. The interplay between the hydrogen bonding of the formamide group and potential π-π stacking interactions of the difluorophenyl ring could lead to the formation of highly ordered materials. The functionalization of this compound, for instance, by attaching polymerizable groups, could pave the way for new polymers with tailored thermal and electronic properties.

Exploration in Ligand Design and Structural Probes for Chemical Biology Studies

The structural features of this compound make it and its derivatives interesting for applications in medicinal chemistry and chemical biology, particularly in ligand design and as structural probes. The 2,4-difluorophenyl group is a common pharmacophore in biologically active molecules.

This moiety has been incorporated into ligands for metal complexes with interesting photophysical properties. For example, 2-(2,4-difluorophenyl)pyridine (B1338927) is used as a cyclometalating ligand in iridium(III) complexes, which are investigated for applications in lighting and sensing. The fluorine atoms can modulate the electronic properties of the ligand and, consequently, the properties of the metal complex.

In the context of drug design, the 2,4-difluorophenyl group is found in ligands for various biological targets. Coordination polymers with a ligand containing a 2-(2′,4′-difluorophenyl) group have been synthesized and studied. iucr.org The formamide group itself is important for molecular recognition, as the nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological macromolecules like proteins and nucleic acids. For instance, the formamide nitrogen of a ligand has been shown to interact with aspartate residues in enzyme binding sites.

Furthermore, fluoroaromatic compounds are utilized as probes in techniques like positron emission tomography (PET), and formamide-containing molecules are of interest for their potential biochemical applications. The combination of these features in this compound suggests its potential as a scaffold for the development of new therapeutic agents and biological probes.

Applications in Supramolecular Chemistry and Co-Crystallization Research

This compound is a model compound for studying non-covalent interactions, which are the foundation of supramolecular chemistry and co-crystallization. nih.gov The study of its crystal structure and the structures of its isomers reveals a rich interplay of intermolecular forces that dictate the packing of molecules in the solid state.

The primary interaction governing the assembly of formamides is the N-H···O hydrogen bond, which typically links molecules into chains or more complex networks. biosynth.com In addition to this strong hydrogen bond, weaker interactions such as C-H···F and π-π stacking interactions play a significant role in the crystal packing of fluorinated phenyl formamides. biosynth.com The study of polymorphs of the related N-(2,6-difluorophenyl)formamide shows how subtle changes in crystallization conditions can lead to different packing arrangements, with molecules linked in either alternating or linear fashions. biosynth.com

This ability to form well-defined intermolecular interactions makes this compound and related compounds excellent candidates for co-crystallization studies. nih.gov Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by co-forming a crystal with another molecule (a coformer). nih.gov The predictable hydrogen bonding of the formamide group can be exploited to design co-crystals with specific structures and properties. nih.gov The understanding of the supramolecular synthons, or patterns of intermolecular interactions, formed by this compound is crucial for the rational design of new multi-component crystalline materials. nih.gov

The table below summarizes the key intermolecular interactions observed in the crystal structures of related difluorophenylformamides, which are indicative of the interactions expected for this compound.

| Compound | Key Intermolecular Interactions Observed | Significance in Supramolecular Chemistry |

| N-(2,6-Difluorophenyl)formamide biosynth.com | N-H···O hydrogen bonds, π-π stacking, C-H···F interactions biosynth.com | Demonstrates the formation of different polymorphs based on the interplay of various weak interactions. biosynth.com |

| N-(4-Bromo-2,6-difluorophenyl)formamide | N-H···O hydrogen bonds | Shows the formation of infinite chains through hydrogen bonding. |

Conclusion and Future Research Directions for N 2,4 Difluorophenyl Formamide

Synthesis of Novel N-(2,4-Difluorophenyl)formamide Derivatives with Tailored Properties

The core structure of this compound is a rich platform for synthetic modification. Future research will focus on creating libraries of novel derivatives where specific properties are engineered at the molecular level. The introduction of fluorine atoms already imparts unique electronic characteristics and metabolic stability, but further functionalization can fine-tune these attributes for specific applications.

Key synthetic strategies will likely involve:

Modification of the Formyl Group: Replacing the formyl proton with larger alkyl or aryl groups can alter steric hindrance and solubility. Furthermore, advanced methods for creating N-trifluoromethylated formamides could be adapted to produce N-CF3 analogs, which are expected to have increased metabolic stability and lipophilicity. researchgate.net

Substitution on the Phenyl Ring: Introducing additional functional groups onto the 2,4-difluorophenyl ring can modulate electronic properties, introduce new reactive handles, or enhance binding affinity to biological targets.

Derivatization of the Amide Nitrogen: Research into the synthesis of related structures like N-[1-(2,4-difluorophenyl)ethyl]-N-methylformamide shows that modifications at the nitrogen and the adjacent carbon are feasible. minotstateu.edu This opens pathways to chiral derivatives with potential stereospecific activities.

The goal of this synthetic exploration is to create a diverse portfolio of molecules with tailored characteristics. For example, by systematically varying substituents, chemists can optimize properties such as solubility, crystal packing, and electronic nature for applications ranging from medicinal chemistry to materials science.

Table 1: Potential this compound Derivatives and Their Target Properties

| Derivative Class | Example Modification | Synthetic Approach | Target Property/Application |

| N-Alkylated/Arylated | Replacement of formyl H with -CH₃, -C₂H₅, or phenyl group | Reductive amination pathways | Modified solubility, altered steric profile for enzyme active sites |

| Ring-Substituted | Addition of -NO₂, -NH₂, -OH, or -CN to the phenyl ring | Electrophilic aromatic substitution | Tunable electronics, introduction of hydrogen-bonding sites, precursors for polymers |

| N-Trifluoromethylated | Replacement of formyl H with a trifluoromethyl (-CF₃) group | Reduction of N-CF₃ carbamoyl (B1232498) fluorides researchgate.net | Enhanced metabolic stability and lipophilicity for drug candidates |

| Chiral Analogs | Synthesis of enantiomerically pure N-[1-(2,4-difluorophenyl)ethyl]formamide | Asymmetric synthesis from 2,4-difluoroacetophenone minotstateu.edu | Stereospecific interactions with biological targets |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for this compound

The traditional process of synthesizing and testing new chemical derivatives is time-consuming and resource-intensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this paradigm. For fluorinated compounds like this compound, where electronic effects can be subtle and difficult to predict, ML offers a powerful tool for accelerating discovery.

Future research will leverage AI/ML in several key areas:

Property Prediction: Standard computational methods often struggle to accurately predict fundamental properties like lipophilicity (logP) and acidity (pKa) for fluorinated molecules due to a lack of specific training data. blackthorn.airesearchgate.netchemrxiv.org New ML models, trained on specialized datasets of fluorinated compounds, can provide rapid and accurate predictions for novel this compound derivatives, guiding synthetic efforts toward molecules with optimal profiles for drug discovery or materials science. blackthorn.airesearchgate.netchemrxiv.org

Reactivity and Stability Prediction: ML algorithms can predict chemical reactivity and bond stability. For instance, models have been developed to calculate C-F bond dissociation energies, which can help in assessing the metabolic stability or environmental degradation pathways of new derivatives. acs.org

Accelerated Spectroscopic Analysis: The interpretation of NMR spectra, particularly ¹⁹F NMR, is crucial for characterizing these compounds. ML models can predict ¹⁹F NMR chemical shifts with an accuracy comparable to costly DFT calculations but in a fraction of the time, dramatically speeding up structural confirmation. researchgate.net

By using AI to screen virtual libraries of thousands of potential derivatives, researchers can prioritize the synthesis of only the most promising candidates, making the design-build-test-learn cycle more efficient and cost-effective.

Table 2: Application of Machine Learning Models in this compound Research

| ML Model Type | Predicted Property | Impact on Research | Reference |

| Graph Neural Networks, Random Forest | Lipophilicity (logP), Acidity (pKa) | Enables rapid virtual screening for drug-like properties. blackthorn.airesearchgate.netchemrxiv.org | blackthorn.ai, researchgate.net, chemrxiv.org |

| Feed-forward Neural Networks, LASSO | Carbon-Fluorine (C-F) Bond Dissociation Energy | Predicts metabolic stability and potential degradation pathways. acs.org | acs.org |

| Gradient Boosting Regression (GBR) | ¹⁹F NMR Chemical Shifts | Accelerates structural elucidation and confirmation of synthesized compounds. researchgate.net | researchgate.net |

Exploration of this compound in Emerging Fields (e.g., sensing, advanced materials)

Beyond its established use as a chemical intermediate, the unique electronic and hydrogen-bonding characteristics of the this compound scaffold make it an attractive candidate for development in emerging technological fields.

Future exploratory research should target:

Advanced Optical Materials: The presence of the fluorinated aromatic ring can induce significant dipole moments and influence molecular packing, which are key properties for nonlinear optical (NLO) materials. researchgate.net Derivatives of this compound could be designed as new organic chromophores for applications in telecommunications and optical computing.

Organic Electronics: Research has shown that fluorinated aromatic formamidinium spacers—a closely related chemical structure—can dramatically improve the efficiency and stability of layered perovskite solar cells. researchgate.net This suggests that this compound derivatives could be developed as novel ligands or spacer molecules to tune the optoelectronic properties of next-generation photovoltaic and light-emitting devices.

Chemical Sensors: The formamide (B127407) group is an excellent hydrogen bond donor and acceptor, while the difluorophenyl ring can participate in specific π-π and dipole-dipole interactions. This functionality can be harnessed to design host molecules for chemical sensors. By incorporating this moiety into larger polymer or macrocyclic structures, it may be possible to create sensors that selectively bind to and detect specific analytes. mdpi.com

The exploration of these areas will require a shift from viewing the molecule as a simple building block to seeing it as a functional component in its own right.

Interdisciplinary Collaborations in the Study of Fluorinated Aryl Formamides

The complexity and multifaceted potential of this compound and its derivatives necessitate a move away from siloed research. Future breakthroughs will be driven by robust interdisciplinary collaborations that merge expertise from traditionally separate fields.

Successful research ecosystems will be built on the synergy between:

Synthetic and Computational Chemistry: Experimental chemists can synthesize novel derivatives guided by the predictions of computational chemists, who in turn can refine their models based on experimental data. This collaborative loop, as demonstrated in research combining synthesis with computational methods like AFIR, accelerates the discovery process. hokudai.ac.jp

Chemistry and Materials Science: The design of new materials, such as the perovskite solar cells mentioned earlier, requires close collaboration. researchgate.net Chemists can synthesize and functionalize the organic components, while materials scientists and physicists can characterize their performance in devices and provide feedback for molecular redesign.

Chemistry, Biology, and AI: In drug discovery, collaborations between chemists, biologists who perform assays, and data scientists who build predictive ML models are essential. A project developing ML models for fluorinated drug properties involved an AI company, a chemical supplier, and academic researchers, highlighting the power of such partnerships. blackthorn.ai

These collaborations foster a "fusion research" environment where complex problems can be addressed from multiple perspectives simultaneously, leading to more innovative and impactful outcomes than could be achieved by any single discipline alone. hokudai.ac.jp

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2,4-difluorophenyl)formamide in academic laboratories?

Answer:

The synthesis typically involves the formylation of 2,4-difluoroaniline. A common approach is the reaction of 2,4-difluoroaniline with formic acid under Dean-Stark conditions to remove water, promoting amide bond formation. Alternatively, formamide derivatives can be synthesized via catalytic methods, such as using formamide in the presence of acetic anhydride as an activating agent. Yield optimization may require temperature control (80–100°C) and inert atmosphere to prevent oxidation. For fluorinated aromatic systems, electron-withdrawing fluorine substituents may reduce nucleophilicity of the amine, necessitating longer reaction times or elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.